Nickel(II) sulfate heptahydrate

Vue d'ensemble

Description

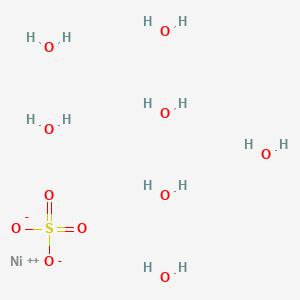

Nickel(II) sulfate heptahydrate is an inorganic compound with the chemical formula NiSO₄·7H₂O. It is a highly soluble, green-blue crystalline solid that is commonly used as a source of nickel ions in various industrial and laboratory applications. This compound is particularly significant in electroplating processes, where it serves as a primary source of nickel ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel(II) sulfate heptahydrate can be synthesized by dissolving nickel metal or nickel oxides in sulfuric acid. The reaction typically involves heating the nickel source in a concentrated sulfuric acid solution, followed by crystallization of the heptahydrate form upon cooling .

Industrial Production Methods: Industrially, this compound is often obtained as a by-product of copper refining. The process involves the dissolution of nickel-containing ores or scrap in sulfuric acid, followed by purification and crystallization to obtain the heptahydrate form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the nickel ion is oxidized to a higher oxidation state.

Reduction: It can also be reduced to metallic nickel using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: this compound can participate in substitution reactions, where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas and sodium borohydride are frequently used.

Substitution: Reagents such as sodium carbonate can be used to precipitate nickel carbonate from nickel sulfate solutions.

Major Products:

Oxidation: Higher oxidation state nickel compounds.

Reduction: Metallic nickel.

Substitution: Nickel carbonate and other nickel salts.

Applications De Recherche Scientifique

Electroplating

Overview : Nickel(II) sulfate heptahydrate is predominantly used in the electroplating industry for depositing nickel onto substrates. This process enhances the corrosion resistance and surface properties of metals.

Case Study : In a study on electroplating techniques, nickel sulfate heptahydrate was utilized as an electrolyte to produce high-quality nickel coatings on steel and copper substrates. The coatings exhibited improved wear resistance and aesthetic appeal, making them suitable for automotive and decorative applications .

Data Table: Electroplating Parameters

| Parameter | Value |

|---|---|

| Current Density | 2-10 A/dm² |

| pH | 4-6 |

| Temperature | 50-60 °C |

| Nickel Concentration | 100-300 g/L |

Catalysis

Overview : this compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. It facilitates the production of several compounds by increasing reaction rates.

Case Study : Research demonstrated that nickel sulfate heptahydrate effectively catalyzed the hydrogenation of unsaturated fatty acids, yielding saturated fatty acids with higher efficiency compared to traditional catalysts .

Battery Manufacturing

Overview : This compound is crucial in the production of nickel-cadmium and nickel-metal hydride batteries. It contributes to energy storage solutions in consumer electronics and electric vehicles.

Case Study : A comparative analysis of battery performance showed that batteries manufactured using this compound exhibited higher energy densities and longer cycle lives than those using alternative nickel sources .

Agriculture

Overview : this compound is utilized as a micronutrient in fertilizers, promoting plant growth, especially in nickel-deficient soils.

Case Study : Field trials indicated that applying nickel sulfate heptahydrate improved crop yields in canola and other nickel-sensitive plants by enhancing enzyme activity related to nitrogen fixation .

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed in spectrophotometry to determine nickel concentrations in environmental samples.

Case Study : A study involving water quality assessment utilized nickel sulfate heptahydrate as a calibration standard for measuring nickel levels in contaminated water bodies, aiding in environmental monitoring efforts .

Manufacturing of Other Compounds

This compound is also essential in producing various nickel compounds and catalysts used in industrial processes.

Mécanisme D'action

Nickel(II) sulfate heptahydrate exerts its effects primarily through the release of nickel ions (Ni²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The pathways involved often include the formation of nickel complexes with biological molecules, leading to changes in cellular processes and potentially toxic effects .

Comparaison Avec Des Composés Similaires

Cobalt(II) sulfate: Similar in structure and used in electroplating and as a catalyst.

Copper(II) sulfate: Also used in electroplating and as a fungicide.

Iron(II) sulfate: Used in water treatment and as a reducing agent.

Uniqueness: Nickel(II) sulfate heptahydrate is unique due to its specific applications in nickel electroplating and its role in the synthesis of nickel-based catalysts and materials. Its high solubility and stability in aqueous solutions make it particularly valuable in industrial processes .

Activité Biologique

Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O) is an inorganic compound commonly used in various industrial applications, including electroplating and the production of nickel-based catalysts. However, its biological activity has raised concerns due to potential toxicological effects. This article reviews the biological activity of nickel sulfate heptahydrate, focusing on its toxicity, carcinogenic potential, and effects on various biological systems.

This compound is a highly soluble turquoise salt that crystallizes in a heptahydrate form under specific conditions. Its structure consists of octahedral [Ni(H₂O)₆]²⁺ ions coordinated with sulfate ions, which can influence its interaction with biological systems .

Acute and Chronic Toxicity

- Acute Toxicity : Studies have shown that the acute toxicity of nickel sulfate heptahydrate varies with the route of exposure. The oral LD50 (lethal dose for 50% of the population) has been reported as 362 mg/kg body weight in rats . Inhalation studies indicated moderate acute inhalation toxicity, with significant lung inflammation observed at higher concentrations .

- Chronic Toxicity : Long-term exposure to nickel sulfate heptahydrate has been investigated in various animal models. A two-year study involving F344 rats revealed no evidence of carcinogenic activity when administered orally. However, increased incidences of inflammatory lung lesions were noted in animals exposed to inhalation at concentrations as low as 0.25 mg/m³ .

Carcinogenic Potential

Nickel compounds, including nickel sulfate, have been classified as potential human carcinogens based on epidemiological studies linking exposure to respiratory cancers in workers at nickel refineries. However, recent studies suggest that the carcinogenicity may be primarily associated with inhalation exposure rather than oral ingestion .

Cellular and Molecular Mechanisms

Nickel ions can induce oxidative stress and DNA damage, leading to various cellular responses. Research indicates that nickel can activate signaling pathways related to inflammation and apoptosis in different cell types:

- Oxidative Stress : Nickel exposure has been shown to increase reactive oxygen species (ROS), contributing to cellular damage and inflammation .

- Inflammatory Response : Studies have documented increased levels of pro-inflammatory cytokines in response to nickel exposure, suggesting a role in chronic inflammatory conditions .

Case Studies

- Animal Studies : In a study where rats were exposed to nickel sulfate via drinking water at varying concentrations (0.02% to 0.1%), significant weight loss was observed at higher doses without major histopathological changes .

- Human Exposure : A case report highlighted severe respiratory distress following occupational exposure to nickel sulfate during metal arc spraying, resulting in alveolar damage and acute respiratory distress syndrome (ARDS) .

Summary of Findings

| Study Type | Route of Exposure | Findings |

|---|---|---|

| Acute Toxicity | Oral | LD50 = 362 mg/kg; significant weight loss observed |

| Chronic Toxicity | Inhalation | Increased lung inflammation; no carcinogenic activity |

| Human Case Study | Inhalation | Severe respiratory distress; alveolar damage noted |

Propriétés

IUPAC Name |

nickel(2+);sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKAGKFVPCOHQW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14NiO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7786-81-4 (Parent), 14701-22-5 (Parent) | |

| Record name | Nickel(II) sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7040106 | |

| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid, soluble in water; [Merck Index] | |

| Record name | Nickel(II) sulfate heptahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10101-98-1 | |

| Record name | Nickel(II) sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:7) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/596IDD57NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nickel(II) sulfate heptahydrate exert its carcinogenic effects?

A: Research suggests that this compound can directly interact with DNA, potentially causing damage that can lead to cancer. A study using the Syrian hamster embryo (SHE) cell transformation assay showed that exposure to this compound for just 24 hours was sufficient to induce morphological transformations in cells, a hallmark of carcinogenic potential. [] This indicates a direct interaction with DNA rather than a slower, indirect mechanism.

Q2: How does the SHE assay compare to other methods for assessing the carcinogenicity of metal compounds like this compound?

A: The SHE assay demonstrates high concordance with rodent bioassays, the gold standard for carcinogenicity testing. In fact, for 24 metal compounds tested, the SHE assay showed a 92% concordance rate with rodent bioassay results for carcinogenicity. [] This highlights the SHE assay's effectiveness in predicting the carcinogenic potential of metal compounds like this compound in living organisms. In contrast, the Salmonella assay, another commonly used test, showed only a 33% concordance rate with rodent bioassays for the same set of metal compounds. [] This suggests that the SHE assay may be a more reliable method for assessing the carcinogenic risk of metal compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.